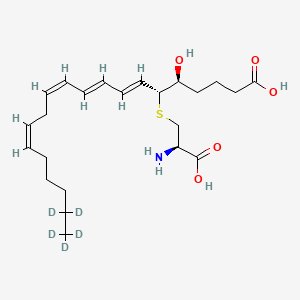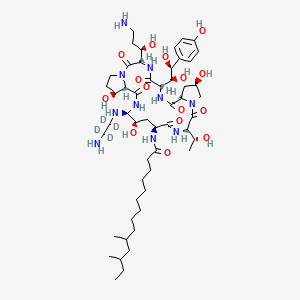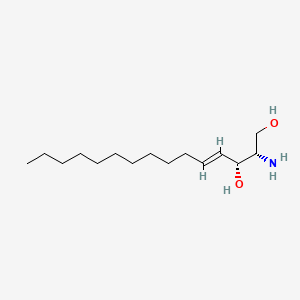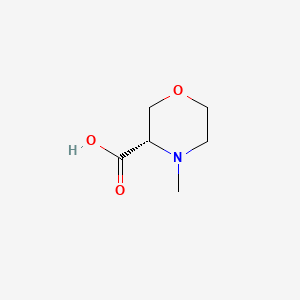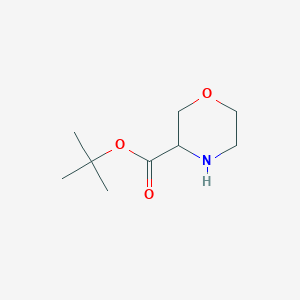
L-(-)-Malic Acid-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-(-)-Malic Acid-13C4 is a stable isotope-labeled form of malic acid, where four carbon atoms are replaced by the carbon-13 isotope. Malic acid is a naturally occurring compound found in various fruits, particularly apples. It plays a crucial role in the citric acid cycle, which is essential for cellular respiration in living organisms. The isotope-labeled version, this compound, is used extensively in scientific research to trace metabolic pathways and study biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-(-)-Malic Acid-13C4 can be synthesized through the isotope exchange reaction, where malic acid is treated with carbon-13 labeled carbon dioxide under specific conditions. Another method involves the fermentation of glucose-13C6 using specific strains of microorganisms that produce malic acid as a metabolic byproduct.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation process. Microorganisms such as Aspergillus oryzae or Saccharomyces cerevisiae are cultured in a medium containing glucose-13C6. The fermentation process is optimized to maximize the yield of malic acid, which is then purified and labeled with carbon-13.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form oxaloacetic acid.
Reduction: It can be reduced to form L-(-)-lactic acid.
Substitution: The hydroxyl group in malic acid can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
- Various substituted malic acid derivatives from substitution reactions.
Oxaloacetic acid: from oxidation.
L-(-)-lactic acid: from reduction.
Aplicaciones Científicas De Investigación
L-(-)-Malic Acid-13C4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways in cells and organisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in studying the structure and dynamics of biological macromolecules.
Mass Spectrometry: Used as a standard in quantitative analysis of metabolic intermediates.
Biochemical Research: Helps in understanding enzyme mechanisms and metabolic flux analysis.
Medical Research: Used in studies related to metabolic disorders and cancer research.
Mecanismo De Acción
L-(-)-Malic Acid-13C4 exerts its effects by participating in the citric acid cycle. It is converted to oxaloacetic acid by the enzyme malate dehydrogenase. This conversion is crucial for the production of energy in the form of adenosine triphosphate (ATP). The labeled carbon atoms allow researchers to track the movement and transformation of malic acid within metabolic pathways, providing insights into cellular processes and enzyme activities.
Comparación Con Compuestos Similares
- L-Aspartic Acid-13C4
- L-Glutamic Acid-13C5
- L-Glutamine-13C5
Comparison: L-(-)-Malic Acid-13C4 is unique due to its role in the citric acid cycle and its specific labeling with carbon-13. While L-Aspartic Acid-13C4 and L-Glutamic Acid-13C5 are also used in metabolic studies, they participate in different metabolic pathways. L-Glutamine-13C5 is primarily involved in nitrogen metabolism. The uniqueness of this compound lies in its specific application in studying the citric acid cycle and energy production in cells.
Propiedades
Número CAS |
150992-96-4 |
|---|---|
Fórmula molecular |
C4H6O5 |
Peso molecular |
138.06 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |
Clave InChI |
BJEPYKJPYRNKOW-UVYXLFMMSA-N |
SMILES isomérico |
[13CH2]([13C@@H]([13C](=O)O)O)[13C](=O)O |
SMILES |
C(C(C(=O)O)O)C(=O)O |
SMILES canónico |
C(C(C(=O)O)O)C(=O)O |
Sinónimos |
(2S)-2-Hydroxybutanedioic-13C4 Acid; (-)-(S)-Malic Acid-13C4; (-)-Hydroxysuccinic Acid-13C4; (-)-L-Malic Acid-13C4; (-)-Malic Acid-13C4; (2S)-2-Hydroxybutanedioic Acid-13C4; (2S)-2-Hydroxysuccinic Acid-13C4; (2S)-Malic Acid-13C4; (S)-Malic Acid-13C4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


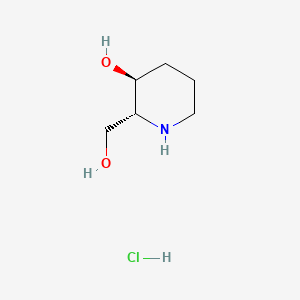
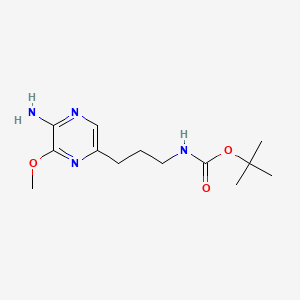
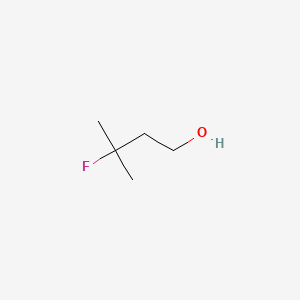
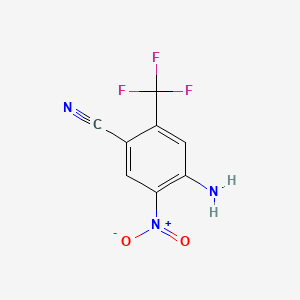
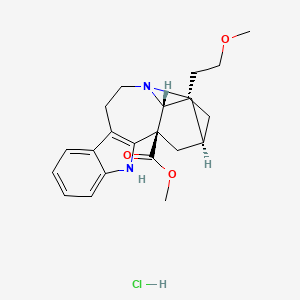
![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
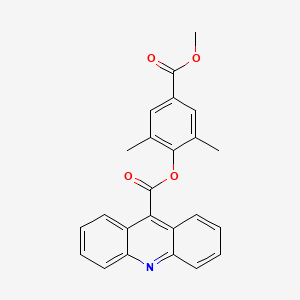
![1,3-Bis[(1-Methylethyl)aMino]-2-propanol Dihydrochloride](/img/structure/B568992.png)

